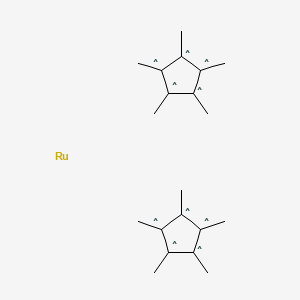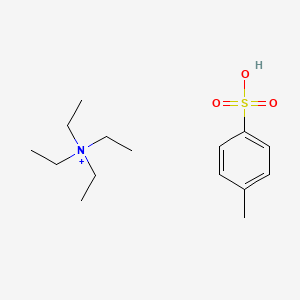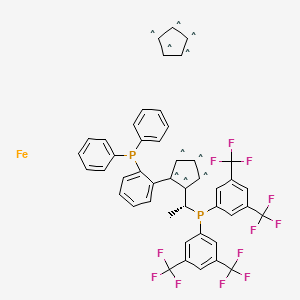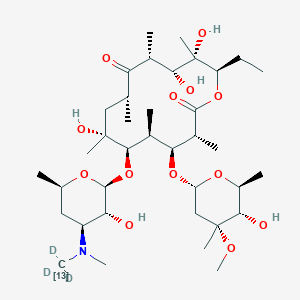
nickel;phosphanylidenenickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel;phosphanylidenenickel is a compound of significant interest in the field of chemistry due to its unique properties and potential applications. This compound is part of the broader class of nickel phosphides, which are known for their catalytic activities and electronic properties. Nickel phosphides have been extensively studied for their roles in various catalytic processes, including hydrogen evolution reactions and hydrodesulfurization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel;phosphanylidenenickel can be synthesized through several methods. One common approach involves the thermal decomposition of nickel acetate tetrahydrate in the presence of phosphine ligands. This method allows for the formation of pure-phase nickel phosphides under controlled conditions . Another method involves the direct thermal reaction of nickel nitrate hexahydrate with triphenylphosphine, which provides good control over the phase composition and size of the resulting nickel phosphide particles .
Industrial Production Methods: In industrial settings, nickel phosphides are often produced using high-temperature reduction processes. These methods typically involve the reduction of nickel salts with phosphorus-containing compounds at elevated temperatures. The resulting nickel phosphide particles are then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Nickel;phosphanylidenenickel undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form nickel oxide and phosphorus oxides.
Reduction: Nickel phosphides can be reduced to elemental nickel and phosphorus under certain conditions.
Substitution: this compound can participate in substitution reactions where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products: The major products formed from these reactions include nickel oxide, elemental nickel, and various phosphorus-containing compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Nickel;phosphanylidenenickel has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which nickel;phosphanylidenenickel exerts its effects is primarily through its catalytic activity. The compound acts as a catalyst by facilitating the transfer of electrons between reactants, thereby lowering the activation energy required for the reaction to proceed. This catalytic activity is influenced by the electronic structure of the nickel phosphide, which can be tuned by modifying the composition and phase of the compound .
Comparaison Avec Des Composés Similaires
Nickel;phosphanylidenenickel can be compared to other nickel phosphides, such as nickel diphosphide and nickel triphosphide. While all these compounds share similar catalytic properties, this compound is unique in its ability to form stable complexes with various ligands, which enhances its catalytic activity and selectivity . Other similar compounds include nickel carbonyl and nickel sulfide, which also exhibit catalytic properties but differ in their electronic structures and reactivity .
Propriétés
Formule moléculaire |
HNi2P |
|---|---|
Poids moléculaire |
149.369 g/mol |
Nom IUPAC |
nickel;phosphanylidenenickel |
InChI |
InChI=1S/2Ni.HP/h;;1H |
Clé InChI |
NVGRHDRSZABBOX-UHFFFAOYSA-N |
SMILES canonique |
P=[Ni].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)
